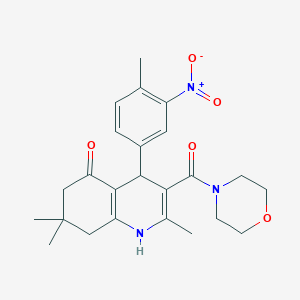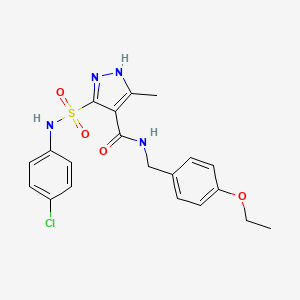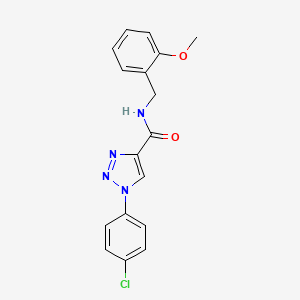![molecular formula C22H19N3O2S B11207529 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea](/img/structure/B11207529.png)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea is a compound that belongs to the class of benzothiazole derivatives. . The compound features a benzothiazole ring fused to a phenyl group, which is further connected to an ethoxyphenyl urea moiety.
Preparation Methods
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Urea Formation: The final step involves the reaction of the benzothiazole derivative with an isocyanate to form the urea linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: It is used in various biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the development of new materials, including fluorescence materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways . The compound may exert its effects through the inhibition of enzyme activity or by binding to receptor sites, thereby modulating cellular functions .
Comparison with Similar Compounds
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(4-ethoxyphenyl)urea can be compared with other benzothiazole derivatives such as:
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial activity.
2-(3,4-Dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole: Used in PET imaging for cancer detection.
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C22H19N3O2S/c1-2-27-18-13-11-17(12-14-18)24-22(26)23-16-9-7-15(8-10-16)21-25-19-5-3-4-6-20(19)28-21/h3-14H,2H2,1H3,(H2,23,24,26) |
InChI Key |
DVQFJKDTHYQJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methylpyridin-2-yl)-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-3-(3-(trifluoromethyl)benzamido)benzamide](/img/structure/B11207468.png)
![N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11207484.png)
![1-(3-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B11207492.png)

![Ethyl 3-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-methylthiophene-3-sulfonamido}benzoate](/img/structure/B11207502.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11207507.png)
![6,7-bis(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207517.png)
![7-Methoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207518.png)




![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11207559.png)
